REACTION_SMILES
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[CH2:16]([SiH:17]([CH2:18][CH3:19])[CH2:20][CH3:21])[CH3:22].[Cl:1][c:2]1[c:3]([CH:12]([CH2:13][Cl:14])[OH:15])[cH:4][c:5]2[c:9]([cH:10]1)[NH:8][C:7](=[O:11])[CH2:6]2.[OH:23][C:24]([C:25]([F:26])([F:27])[F:28])=[O:29]>>[Cl:1][c:2]1[c:3]([CH2:12][CH2:13][Cl:14])[cH:4][c:5]2[c:9]([cH:10]1)[NH:8][C:7](=[O:11])[CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2cc(C(O)CCl)c(Cl)cc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C1Cc2cc(CCCl)c(Cl)cc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |